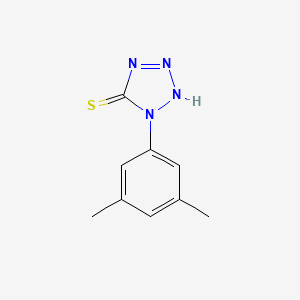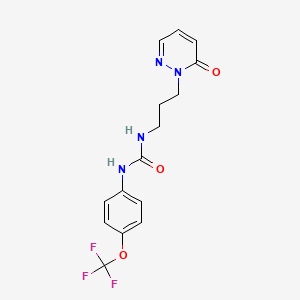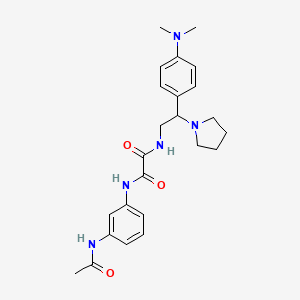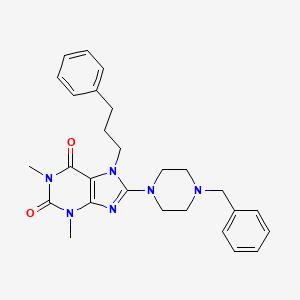![molecular formula C9H16ClNO B2982284 1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride CAS No. 2490420-58-9](/img/structure/B2982284.png)
1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1’-cyclobutane]-4-amine;hydrochloride” is a complex organic molecule. It contains a spirocyclic structure, which is a type of compound where two rings share a single atom . The molecule also contains a bicyclo[2.1.1]hexane moiety, which is a type of bicyclic compound (a molecule with two fused rings) with three carbon atoms in each ring .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . The exact synthetic route would depend on the specific functional groups present in the molecule and their reactivity. The synthesis could potentially involve methods such as photochemical [2+2] cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a spirocyclic structure and a bicyclo[2.1.1]hexane moiety . The exact three-dimensional structure would depend on the specific arrangement of these components and the presence of any additional functional groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the amine group (-NH2) is typically a reactive site in organic molecules and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Novel Spirocyclic Compounds
Research on spirocyclic compounds, including those structurally related to "1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride", has focused on developing new synthetic routes and understanding their conformational and electronic properties. For instance, the synthesis of novel spiro[2.3]hexane amino acids, as conformationally rigid analogs of γ-aminobutyric acid (GABA), demonstrates the potential of these compounds as modulators of GABAergic cascades in the human central nervous system (Yashin et al., 2017). These findings highlight the relevance of spirocyclic compounds in the synthesis of bioactive molecules with potential therapeutic applications.
Potential Therapeutic Applications
The research into spirocyclic and bicyclic compounds extends into their potential therapeutic applications, particularly in the context of neurological disorders and cancer. The synthesis and evaluation of spirocyclic oxindoles, which have shown anticancer activity against human leukemia K562 cell line in vitro, illustrate the therapeutic relevance of these molecules (Filatov et al., 2017). This suggests that derivatives of "this compound" could be explored for their potential anticancer properties.
Conformational Studies and Chemical Stability
Understanding the conformational dynamics and chemical stability of spirocyclic compounds is essential for their application in medicinal chemistry. Studies on the competitive atom shifts in strained carbene compounds, like spiro[3.3]hept-1-ylidene, provide insights into the reaction mechanisms and stability of these compounds, which are relevant for the design of new drugs and materials (Rosenberg et al., 2016).
Future Directions
The future research directions for this compound could include further exploration of its synthesis, reactivity, and potential applications. This could involve developing more efficient synthetic routes, studying its reactivity under various conditions, and exploring its potential uses in areas like medicine or materials science .
Properties
IUPAC Name |
1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-7-5-8(10,6-7)9(11-7)3-2-4-9;/h2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBDQQWDCYJBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone](/img/structure/B2982203.png)
![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)


![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2982216.png)
![8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982217.png)
![5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2982220.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2982221.png)


